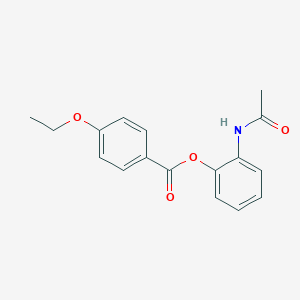

2-(Acetylamino)phenyl 4-ethoxybenzoate

Description

2-(Acetylamino)phenyl 4-ethoxybenzoate is an ester derivative comprising two key structural motifs:

- A 4-ethoxybenzoate ester, which enhances lipophilicity and influences metabolic stability.

This compound is hypothesized to exhibit biological activity due to its acetylated aromatic amine and ester functionalities, which are common in pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C17H17NO4 |

|---|---|

Molecular Weight |

299.32 g/mol |

IUPAC Name |

(2-acetamidophenyl) 4-ethoxybenzoate |

InChI |

InChI=1S/C17H17NO4/c1-3-21-14-10-8-13(9-11-14)17(20)22-16-7-5-4-6-15(16)18-12(2)19/h4-11H,3H2,1-2H3,(H,18,19) |

InChI Key |

CRFRKTXQWZZMEI-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2NC(=O)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis of 2-(Acetylamino)phenyl 4-ethoxybenzoate and analogous compounds:

Key Observations :

- Bioactivity : FE@SNAP (), a fluoroethylated analogue with a piperidinyl group, demonstrates potent MCHR1 antagonism, suggesting that bulky substituents (e.g., fluorinated groups) improve receptor binding .

- Stability: Ethyl 4-(phenylamino)benzoate () lacks acetyl protection, making it more prone to oxidative degradation compared to the acetylated target compound.

Heterocyclic Derivatives ()

Derivatives of 4-[4-(acetylamino)phenyl] oxobutanoic acid (structurally related to the target compound) are precursors for thiadiazolo, imidazole, and pyridazinone heterocycles. These derivatives exhibit:

- Antimicrobial activity (e.g., against E. coli and S. aureus).

- Enzyme inhibition (e.g., COX-2), attributed to the acetylated phenyl group’s electron-withdrawing effects .

MCHR1 Antagonists ()

Compounds like FE@SNAP and SNAP-7941 incorporate acetylamino phenyl motifs but feature piperidinyl and fluoroethyl groups. These modifications enhance blood-brain barrier penetration, making them effective in treating obesity and depression .

Dichlorophenoxy Derivatives ()

Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate’s chlorine atoms likely confer herbicidal or antifungal properties, though specific data are absent in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.